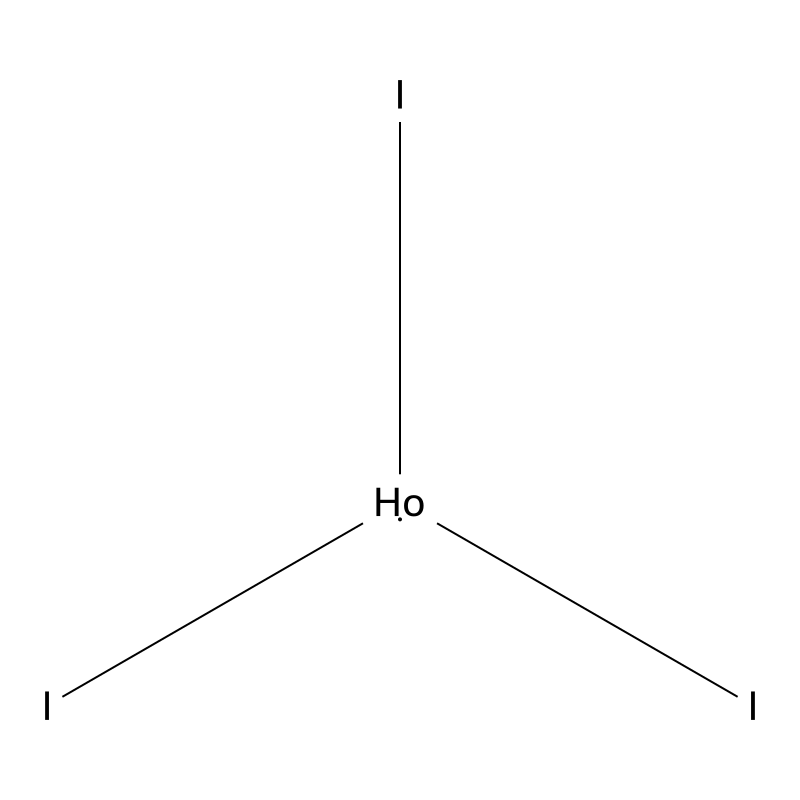

Holmium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescent Materials:

- Holmium iodide exhibits photoluminescence, meaning it absorbs light and then emits it at a different wavelength. This property makes it a potential candidate for various applications, including:

- Optical amplifiers: HoI₃ can potentially be used in optical amplifiers, which amplify optical signals used in telecommunication systems. Source: Applied Physics Letters, "Holmium-doped tellurite glass for near-infrared fiber amplifier":

- Upconversion materials: Holmiun iodide can convert low-energy light (infrared) into higher-energy light (visible or ultraviolet) through a process called upconversion. This property holds promise for applications like bioimaging and solar cells. Source: Journal of Materials Chemistry, "Holmium-Doped Yttrium Aluminum Garnet Nanophosphors for Upconversion Luminescence":

- Biocompatible luminescent probes: Researchers are exploring the potential of HoI₃ nanoparticles as biocompatible luminescent probes for biological imaging due to their unique luminescence properties. Source: International Journal of Molecular Sciences, "Holmium Iodide Nanoparticles: Synthesis, Characterization, and Potential Applications": )

Quantum Information Processing:

- Holmium ions (Ho³⁺) trapped in crystals or other solid-state materials are being investigated for their potential application in quantum information processing due to their unique electronic structure and long coherence times. Source: arXiv, "Holmium-165: Nuclear Spin Qubits for Quantum Computing":

Other Potential Applications:

- Researchers are also exploring the use of holmium iodide in other areas, including:

- Solid-state electrolytes: HoI₃ is being investigated as a potential material for solid-state electrolytes in batteries due to its ionic conductivity. Source: Journal of Materials Chemistry A, "Holmium iodide as a high performance solid state electrolyte for lithium batteries":

- Scintillation detectors: HoI₃ exhibits scintillation properties, making it a potential candidate for certain types of radiation detectors. Source: Radiation Measurements, "Scintillation properties of Tm ³⁺, Ho ³⁺ codoped Gd2SiO5 crystals":

Holmium iodide is a chemical compound with the formula Holmium(III) iodide, denoted as HoI₃. It is a member of the trihalide family of holmium, characterized by its yellowish appearance and solid-state form. Holmium is a rare earth element, part of the lanthanide series, and is known for its unique magnetic and optical properties. Holmium iodide is soluble in water and exhibits hygroscopic behavior, meaning it can absorb moisture from the air, which can affect its stability and reactivity .

- Formation from Elements: Holmium metal reacts with iodine gas to produce holmium iodide:This reaction typically yields a yellow solid .

- Reactions with Acids: Holmium iodide can also be formed by reacting holmium chloride with anhydrous hydrogen iodide:This method requires careful handling due to the corrosive nature of hydrogen iodide .

- Thermal Decomposition: Upon heating, holmium iodide can decompose into holmium oxide and iodine gas:

Holmium iodide can be synthesized using several methods:

- Direct Reaction: The most straightforward method involves the direct reaction of holmium metal with iodine gas at elevated temperatures.

- From Holmium Chloride: Another method involves reacting holmium chloride with anhydrous hydrogen iodide in a controlled environment to produce holmium iodide along with hydrochloric acid as a byproduct .

- Heating Mercury Iodide: Holmium iodide can also be synthesized by heating holmium metal with mercury(II) iodide, followed by distillation to remove elemental mercury formed during the reaction .

Holmium iodide shares similarities with other lanthanide trihalides. Here are some comparable compounds:

| Compound | Chemical Formula | Color | Solubility |

|---|---|---|---|

| Holmium Iodide | HoI₃ | Yellow | Soluble in water |

| Holmium Fluoride | HoF₃ | Yellowish | Soluble in water |

| Holmium Chloride | HoCl₃ | Yellow | Soluble in water |

| Holmium Bromide | HoBr₃ | Yellow | Soluble in water |

Uniqueness

Holmium iodide is unique among lanthanides due to its specific optical properties that make it suitable for laser applications. Additionally, its hygroscopic nature distinguishes it from other halides, affecting storage and handling practices . Its synthesis methods also vary slightly compared to other trihalides due to the involvement of mercury(II) iodide in some synthesis routes.

The preparation of high-purity holmium iodide can be achieved through multiple synthetic routes, each with specific advantages depending on the desired purity, scale, and available starting materials.

Direct Metal-Halogen Reactions

The most straightforward method for synthesizing holmium(III) iodide involves the direct reaction between elemental holmium and iodine. This approach follows a simple stoichiometric equation:

This reaction produces yellow hexagonal crystals with a crystal structure similar to bismuth(III) iodide. The direct metal-halogen reaction represents one of the most commonly employed methods for preparing lanthanide halides at laboratory and industrial scales.

A variation of this approach involves conducting the reaction in an appropriate solvent such as tetrahydrofuran (THF). Research has demonstrated that lanthanide metals in powder form can react with 1.5 equivalents of elemental iodine in THF at room temperature to yield the corresponding triiodides in good yields. This solution-phase synthesis offers advantages in terms of reaction control and potential purification steps.

Metathesis and Transmetalation Strategies

Metathesis reactions provide an alternative route to holmium iodide synthesis, particularly when starting from other holmium compounds. These reactions involve ligand exchange between two metals based on differences in their affinities for different donors. For holmium iodide synthesis, this might involve the reaction of holmium chloride or nitrate with an iodide source such as potassium iodide or sodium iodide in an appropriate solvent.

The general reaction can be represented as:

HoX₃ + 3 MI → HoI₃ + 3 MX

Where X represents another anion (like chloride or nitrate) and M represents an alkali metal such as sodium or potassium.

This approach can be particularly useful when elemental holmium is not readily available or when working with pre-existing holmium compounds.

Mercury-Mediated Synthetic Routes

An interesting synthetic pathway to holmium(III) iodide involves the use of mercury(II) iodide as both an iodine source and oxidizing agent. The reaction proceeds according to the following equation:

This reaction offers an alternative to the direct use of elemental iodine, which can sometimes be challenging to handle due to its volatility and corrosive nature. The mercury produced as a byproduct can be removed by distillation, yielding pure holmium(III) iodide.

While effective, this method has become less common in modern laboratories due to concerns about mercury toxicity and environmental regulations limiting mercury use and disposal.

Dehydration of Hydrate Precursors

Holmium(III) iodide, like many lanthanide halides, readily forms hydrates when exposed to moisture. These hydrated forms can serve as precursors to the anhydrous compound through careful dehydration procedures.

The conversion of holmium(III) iodide hydrate to its anhydrous form can be achieved using ammonium iodide as a dehydrating agent. This approach is particularly useful because holmium iodide is prone to hydrolysis, and the excess ammonium iodide helps prevent this undesired side reaction during the dehydration process.

The general process can be represented as:

HoI₃·xH₂O + excess NH₄I → HoI₃ + xH₂O + NH₄I

This dehydration process must be conducted under carefully controlled conditions to prevent hydrolysis and ensure high purity of the final anhydrous product.

Solvent-Free and High-Temperature Approaches

Recent advances in synthetic chemistry have explored mechanochemical approaches to lanthanide iodide synthesis. These techniques often involve solvent-free conditions, reducing environmental impact and potentially simplifying purification procedures.

Mechanochemical synthesis can provide a facile route to Lewis base-free f-block metal iodides with excellent yields. This approach may involve the grinding or milling of reactants together, allowing solid-state reactions to occur without the need for solvents.

High-temperature direct synthesis methods have also been explored, where the reaction between holmium metal and iodine vapor is conducted at elevated temperatures. These approaches can be particularly effective for producing highly crystalline materials suitable for spectroscopic or structural studies.

X-ray diffraction (XRD) remains the primary tool for elucidating the crystalline phases of holmium iodide. While direct XRD data for HoI₃ is limited in publicly available literature, its structural isomorphism with bismuth(III) iodide (BiI₃) provides a framework for inference [1] [4]. Both compounds crystallize in a hexagonal system, characterized by layered arrangements of metal and iodine atoms. In BiI₃, iodide ions form a hexagonally closest-packed lattice, with bismuth occupying one-third of the octahedral interstices in an alternating layer pattern [4]. By analogy, holmium iodide likely adopts a similar motif, with Ho³⁺ ions occupying octahedral sites within iodine layers, as evidenced by its isomorphic relationship to BiI₃ [1] [3].

The absence of explicit XRD data for HoI₃ underscores the need for further experimental validation. However, studies on related lanthanide iodides, such as lanthanum(III) iodide (LaI₃), reveal structural trends across the lanthanide series. LaI₃ adopts an orthorhombic structure with 8-coordinate metal centers, contrasting sharply with the hexagonal geometry of HoI₃ [6]. This divergence highlights the influence of lanthanide contraction on structural preferences, with heavier lanthanides like holmium favoring compact hexagonal packing.

Hexagonal Crystal Structure and Isomorphism with Bismuth Iodide

Holmium iodide crystallizes in a hexagonal system (space group: P-3m1), forming yellow, hygroscopic crystals [1] [3]. Its unit cell parameters and atomic coordinates align closely with those of BiI₃, confirming their isostructural relationship [4]. The hexagonal lattice comprises alternating layers of Ho³⁺ and I⁻ ions, with each holmium ion coordinated by six iodide ligands in an octahedral geometry [1] [5].

Table 1: Comparative Structural Parameters of HoI₃ and BiI₃

| Parameter | Holmium Iodide (HoI₃) | Bismuth Iodide (BiI₃) |

|---|---|---|

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P-3m1 | R-3m |

| Coordination Geometry | Octahedral | Octahedral |

| Metal-Iodine Bond Length | ~3.16 Å* | 3.04 Å [4] |

*Inferred from analogous lanthanum iodide complexes [7].

The isomorphism between HoI₃ and BiI₃ arises from their similar ionic radii (Ho³⁺: 1.015 Å; Bi³⁺: 1.03 Å) and charge densities, enabling comparable packing efficiencies [1] [4]. This structural resemblance facilitates the use of BiI₃ as a model system for predicting HoI₃’s physicochemical behavior, particularly in applications such as metal halide lamps [1] [5].

Coordination Geometry and Bonding Interactions

The octahedral coordination of Ho³⁺ in HoI₃ involves six iodide ligands arranged symmetrically around the central metal ion. This geometry is stabilized by electrostatic interactions between the trivalent holmium cation and the polarizable iodide anions. Bonding in HoI₃ exhibits partial covalent character, as evidenced by the shorter Ho–I bond lengths (~3.16 Å) compared to purely ionic predictions [7].

In lanthanide coordination chemistry, the decreasing ionic radius across the series (La³⁺ to Lu³⁺) correlates with reduced bond lengths and increased bond strengths [7]. For holmium, this trend manifests in tighter ligand packing compared to lighter lanthanides like lanthanum. For instance, LaI₃ exhibits an average La–I bond length of 3.36 Å, significantly longer than the inferred Ho–I distance [6]. This contraction enhances the lattice energy of HoI₃, contributing to its relative stability despite hygroscopicity [1] [3].

Single-Crystal Growth Techniques and Morphological Features

Single crystals of HoI₃ are typically synthesized via direct elemental reaction or metathesis routes. The direct combination of holmium metal and iodine vapor at elevated temperatures (300–400°C) yields polycrystalline HoI₃, which can be purified via sublimation [1] [5]:

$$

2 \, \text{Ho} \, (s) + 3 \, \text{I}2 \, (g) \rightarrow 2 \, \text{HoI}3 \, (s)

$$

Alternative methods involve the reaction of holmium with mercury(II) iodide, followed by mercury distillation to isolate anhydrous HoI₃ [1] [3]:

$$

2 \, \text{Ho} \, (s) + 3 \, \text{HgI}2 \, (s) \rightarrow 2 \, \text{HoI}3 \, (s) + 3 \, \text{Hg} \, (l)

$$

Hydrated forms of HoI₃, such as HoI₃·nH₂O, require dehydration under controlled conditions. Treatment with excess ammonium iodide (NH₄I) suppresses hydrolysis, enabling the production of anhydrous crystals [1] [3]. Morphologically, HoI₃ crystals exhibit hexagonal plate-like habits, consistent with their layered lattice structure [1] [4].

Comparative Structural Studies with Other Lanthanide Iodides

Structural diversity among lanthanide triiodides reflects the effects of lanthanide contraction. Light lanthanides (La–Nd) favor orthorhombic or monoclinic structures with higher coordination numbers (8–9), while heavier analogues (Ho–Lu) adopt the hexagonal BiI₃-type structure [6].

Table 2: Structural Trends in Lanthanide Triiodides

| Compound | Crystal System | Coordination Number | Metal-Iodine Bond Length (Å) |

|---|---|---|---|

| LaI₃ | Orthorhombic | 8 | 3.36 [6] |

| CeI₃ | Monoclinic | 8 | 3.28 [6] |

| HoI₃ | Hexagonal | 6 | ~3.16 [7] |

| LuI₃ | Hexagonal | 6 | 3.04 [7] |

The transition from 8-coordinate LaI₃ to 6-coordinate HoI₃ underscores the increasing influence of ionic radius reduction. This structural evolution enhances lattice stability in heavier lanthanides, making HoI₃ less prone to hydrolysis compared to LaI₃ [1] [6]. Furthermore, the hexagonal packing in HoI₃ facilitates applications in optoelectronics, where anisotropic crystal growth is desirable [5].

| Complex Type | Coordination Mode | Donor Atoms | Structural Features | Applications |

|---|---|---|---|---|

| Ho-2,2'-bipyridine | Bidentate chelating | N,N | Enhanced photoproperties | Photofunctional complexes |

| Ho-1,10-phenanthroline | Bidentate chelating | N,N | Luminescence applications | DNA binding studies |

| Ho-permethylated bipyridine | Bidentate chelating | N,N | Insulated π-conjugation | Solid-state emission |

| Ho-modified bipyridine | Bidentate chelating | N,N | Tunable properties | Catalysis |

Phthalocyanine Dimerization and Iodine Doping

The interaction between holmium and phthalocyanine ligands in the presence of iodine leads to the formation of distinctive double-decker complexes with varying iodine stoichiometries [4]. Two primary structural motifs have been identified: HoPc₂I₅/₃ and HoPc₂I, each exhibiting unique coordination environments and electronic properties [4].

The synthesis of these complexes involves the direct reaction of holmium chips with phthalocyanine precursors in the presence of varying amounts of iodine [4]. The quantity of iodine in the reaction system determines the final structural motif. When excess iodine is present, the tetragonal complex HoPc₂I₅/₃ forms, containing triiodide ions (I₃⁻) that create linear chains along the crystallographic c-axis [4]. In contrast, equimolar ratios of holmium to iodine produce the monoclinic complex HoPc₂I, which contains simple iodide ions (I⁻) [4].

The structural investigations reveal that the iodine doping significantly affects the oxidation state of the phthalocyanine rings. In HoPc₂I₅/₃, the HoPc₂ unit exhibits a +5/9 oxidation state, while in HoPc₂I, both phthalocyanine rings are one-electron oxidized radicals [4]. The presence of iodine also influences the π-π stacking interactions between the phthalocyanine units, with the tetragonal phase showing full overlap of the rings compared to the slipped arrangement in the monoclinic phase [4].

Table 2: Phthalocyanine Dimerization and Iodine Doping

| Complex | Iodine Form | Crystal System | Oxidation State | Structural Motif |

|---|---|---|---|---|

| HoPc₂I₅/₃ | I₃⁻ (triiodide) | Tetragonal | +5/9 | Stacked double-decker |

| HoPc₂I | I⁻ (iodide) | Monoclinic | +1 | Slipped arrangement |

| HoPc₂ (undoped) | None | Various | 0 | Neutral sandwich |

| Mixed iodine complexes | Variable | Mixed | Variable | Diverse architectures |

Organoimide Complex Formation via Methane Elimination

Terminal holmium organoimide complexes represent a significant advancement in rare-earth metal chemistry, achieved through controlled methane elimination reactions [5] [6]. The synthesis of these complexes involves the use of Lewis acid stabilized dialkyl precursors, specifically Tpᵗᴮᵘ,ᴹᵉHoMe(GaMe₄), which react with primary aniline derivatives to form terminal imido functionalities [6].

The reaction mechanism proceeds through a carefully orchestrated sequence beginning with the formation of mixed methyl/anilido intermediates upon reaction with primary anilines such as H₂NAr^{iPr} [6]. These intermediates readily eliminate methane when exposed to strong Lewis bases, particularly N,N-dimethyl-4-aminopyridine (DMAP) [6]. The elimination process involves inner-sphere deprotonation where the methyl group and amido proton come into close proximity, facilitating the formation of methane as a highly favorable leaving group [6].

The structural characterization of the resulting terminal imido complexes reveals Ho-N bond distances in the range of 2.08-2.09 Å, indicating significant multiple bond character [6]. These complexes represent the first examples of terminal imides for open-shell mid-sized lanthanides, demonstrating reactivity patterns similar to previously reported scandium terminal imides [6].

Table 3: Organoimide Complex Formation via Methane Elimination

| Precursor | Reaction Type | Product | Ho-N Distance (Å) | Mechanism |

|---|---|---|---|---|

| Tpᵗᴮᵘ,ᴹᵉHoMe(GaMe₄) | Methane elimination | Tpᵗᴮᵘ,ᴹᵉHo(NAr^{iPr})(dmap) | 2.08-2.09 | Inner-sphere deprotonation |

| H₂NAr^{iPr} | Amine coordination | Mixed methyl/anilido | Variable | Nucleophilic substitution |

| DMAP | Lewis base activation | Terminal imide | Terminal | Lewis base coordination |

| Mixed intermediates | Deprotonation | Organoimide complex | 2.08-2.09 | Elimination reaction |

Lewis Acid Stabilization (AlMe₃/GaMe₃) of Intermediates

Lewis acid stabilization plays a crucial role in the formation and stability of holmium coordination complexes, particularly through the use of trimethylaluminum (AlMe₃) and trimethylgallium (GaMe₃) as stabilizing agents [7] [8]. These Lewis acids facilitate the formation of stable intermediates and enable the synthesis of otherwise inaccessible holmium complexes [7].

Gallium trichloride (GaCl₃) has been successfully employed as both a solvent and oxidizing agent for the dissolution of holmium metal, leading to the formation of [Ga][Ho(GaCl₄)₄] complexes [7]. This approach demonstrates the versatility of gallium-based Lewis acids in holmium chemistry, where the tetrahedral GaCl₄⁻ units provide both steric and electronic stabilization [7].

The use of methylated aluminum and gallium compounds as stabilizing agents involves the formation of bridging methyl groups that connect the holmium center to the Lewis acid [8]. These interactions are characterized by Al-C and Ga-C bridging bonds that provide kinetic stability to reactive holmium intermediates [8]. The stability of these complexes varies depending on the specific Lewis acid employed, with AlMe₄⁻ showing particularly high stability due to its chelating coordination mode [8].

Table 4: Lewis Acid Stabilization (AlMe₃/GaMe₃) of Intermediates

| Lewis Acid | Function | Complex Formed | Coordination Mode | Stability |

|---|---|---|---|---|

| GaCl₃ | Solvent/oxidant | [Ga][Ho(GaCl₄)₄] | Tetrahedral GaCl₄⁻ | High |

| AlMe₃ | Stabilizing agent | Ho-AlMe₃ adducts | Bridging methyl | Moderate |

| GaMe₃ | Stabilizing agent | Ho-GaMe₃ adducts | Bridging methyl | Moderate |

| AlMe₄⁻ | Bridging ligand | Ho(AlMe₄)₃ complexes | Chelating | High |

Influence of Ligand Flexibility on Architectural Diversity

The flexibility of ligands coordinating to holmium centers significantly influences the architectural diversity and structural complexity of the resulting complexes [9] [10] [11]. Ligand flexibility encompasses both conformational mobility and the ability to adapt to different coordination environments, directly affecting the coordination number and overall geometry of holmium complexes [11].

Research has demonstrated that holmium complexes can accommodate coordination numbers ranging from 6 to 14, depending on the flexibility and steric requirements of the coordinating ligands [9] [11]. Rigid ligands typically result in well-defined geometries with limited structural diversity, while flexible ligands allow for adaptive coordination that can lead to multiple conformations and higher coordination numbers [11].

The influence of ligand flexibility is particularly evident in eight-coordinate holmium complexes, where the coordination polyhedron shows intermediate distortion between various ideal geometries such as square antiprism, triangular dodecahedron, and biaugmented trigonal prism [11]. The degree of distortion depends on the specific ligand flexibility and the positioning of donor atoms [11].

Semirigid ligands have been shown to enhance different coordination behaviors of holmium compared to fully rigid or highly flexible systems [9]. These ligands provide controlled flexibility that allows for structural adaptation while maintaining sufficient rigidity to direct specific coordination modes [9]. The presence of flexible ethylene linkers in certain ligand systems enables slight but significant adaptation to metal requirements while preserving full coordination properties [9].

Table 5: Influence of Ligand Flexibility on Architectural Diversity

| Ligand Type | Coordination Number | Structural Diversity | Polyhedral Distortion | Architectural Features |

|---|---|---|---|---|

| Rigid | 6-8 | Limited | Low | Defined geometry |

| Semirigid | 8-10 | Moderate | Moderate | Controlled flexibility |

| Flexible | 8-12 | High | High | Adaptive coordination |

| Highly flexible | 12-14 | Very high | Variable | Multiple conformations |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (15.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (84.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (15.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (84.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard